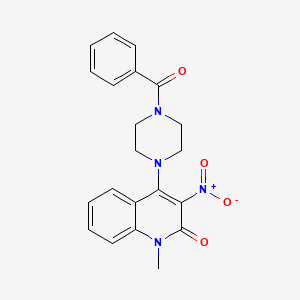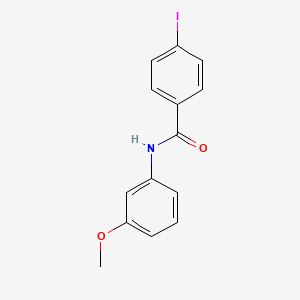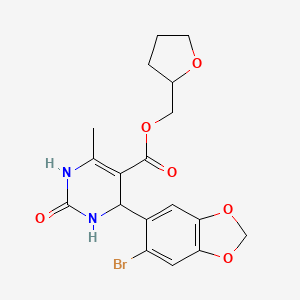
4-(4-benzoyl-1-piperazinyl)-1-methyl-3-nitro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-benzoyl-1-piperazinyl)-1-methyl-3-nitro-2(1H)-quinolinone, commonly known as BMNQ, is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical properties.
作用機序
The mechanism of action of BMNQ is not fully understood. However, it has been proposed that BMNQ exerts its biological effects by intercalating into the DNA molecule, thereby inhibiting DNA replication and transcription. BMNQ has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BMNQ has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. BMNQ has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, BMNQ has been reported to induce DNA damage and oxidative stress in cells.
実験室実験の利点と制限
One of the main advantages of BMNQ is its broad-spectrum antimicrobial and antitumor activity, which makes it a promising candidate for the development of new drugs. BMNQ has also been shown to have low toxicity in animal studies. However, one of the limitations of BMNQ is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of BMNQ. One area of research is the development of new BMNQ derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of BMNQ. Furthermore, BMNQ could be studied for its potential use as a fluorescent probe for the detection of DNA and RNA in living cells. Finally, BMNQ could be tested in animal models for its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, BMNQ is a synthetic compound with potential therapeutic applications in various fields of medicine. It has been extensively studied for its antimicrobial, antifungal, and antitumor properties, as well as its potential use as a fluorescent probe for the detection of DNA and RNA. Although BMNQ has some limitations, it remains a promising candidate for the development of new drugs. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of BMNQ and to explore its potential therapeutic applications.
合成法
The synthesis of BMNQ involves the reaction of 4-(4-chlorobenzoyl)-1-piperazine with 1-methyl-3-nitro-2(1H)-quinolinone in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the chlorine atom on the benzoyl group by the piperazine ring, followed by the condensation of the resulting intermediate with the quinolinone moiety. The final product is obtained after purification by recrystallization.
科学的研究の応用
BMNQ has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have antimicrobial, antifungal, and antitumor properties. BMNQ has also been investigated for its potential use as a fluorescent probe for the detection of DNA and RNA.
特性
IUPAC Name |
4-(4-benzoylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-22-17-10-6-5-9-16(17)18(19(21(22)27)25(28)29)23-11-13-24(14-12-23)20(26)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJZIKFTUCLULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]quinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B5156748.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)
![3'-tert-butyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5156775.png)

![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)

![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)

![7-chloro-4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5156824.png)
